

N-Propionylglycine Levels: A Comparative Analysis in Propionic Acidemia Patients and Healthy Controls

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	n-Propionylglycine-2,2-d2	
Cat. No.:	B12418364	Get Quote

For Immediate Release

This guide provides a comprehensive comparison of n-propionylglycine levels in urine between patients diagnosed with propionic acidemia and healthy individuals. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of inborn errors of metabolism and the development of novel therapeutic interventions.

Propionic acidemia is a rare, inherited metabolic disorder characterized by a deficiency of the enzyme propionyl-CoA carboxylase.[1] This enzymatic block leads to the accumulation of propionyl-CoA, which is subsequently metabolized into alternative, often toxic, compounds.[1] One such metabolite is n-propionylglycine, formed through the conjugation of propionyl-CoA with glycine.[2] Consequently, elevated levels of n-propionylglycine in urine are a key biochemical marker for the diagnosis and monitoring of propionic acidemia.[3][4][5]

Quantitative Comparison of Urinary N-Propionylglycine Levels

The following table summarizes the urinary concentrations of n-propionylglycine in propionic acidemia patients compared to a control group of healthy individuals. The data is compiled from a retrospective analysis of urine acylglycine data from a clinical laboratory, providing robust reference intervals.



Cohort	N-Propionylglycine Level (mmol/mol creatinine)
Propionic Acidemia Patients	Markedly Increased (Specific range not provided in the source, but documented as significantly elevated above the reference interval)
Healthy Controls	≤ 2.25

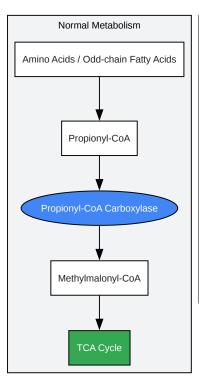
Table 1: Comparison of urinary n-propionylglycine levels in propionic acidemia patients and healthy controls. Data for the control group is based on a large cohort from a clinical laboratory study.

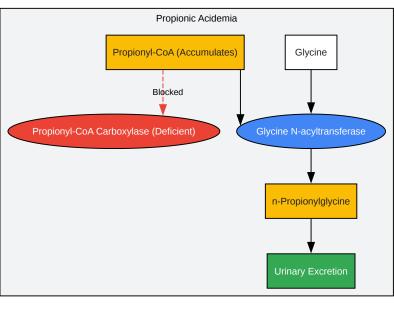
Metabolic Pathway Disruption in Propionic Acidemia

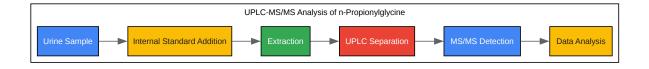
In healthy individuals, propionyl-CoA, derived from the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids, is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. In propionic acidemia, a deficiency in this enzyme disrupts this pathway, leading to an accumulation of propionyl-CoA. The excess propionyl-CoA is then shunted to alternative metabolic routes, including the conjugation with glycine by the enzyme glycine N-acyltransferase to form n-propionylglycine, which is subsequently excreted in the urine.



Metabolic Pathway of Propionyl-CoA







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Propionylglycine Organic Acids, Comprehensive, Quantitative Lab Results explained |
 HealthMatters.io [healthmatters.io]
- 2. Human Metabolome Database: Showing metabocard for Propionylglycine (HMDB0000783) [hmdb.ca]
- 3. Propionic Acidemia GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. metabolic.ie [metabolic.ie]
- 5. Propionic Acidemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Propionylglycine Levels: A Comparative Analysis in Propionic Acidemia Patients and Healthy Controls]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418364#n-propionylglycine-levels-in-propionic-acidemia-patients-vs-controls]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com